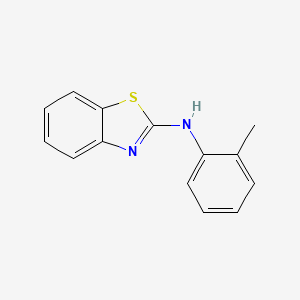

![molecular formula C13H9ClN2OS B1349597 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-56-9](/img/structure/B1349597.png)

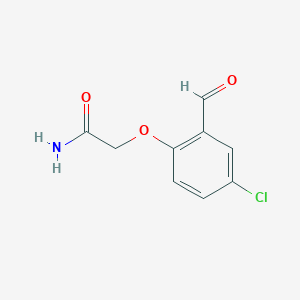

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Vue d'ensemble

Description

The compound “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C7H5ClN2OS1. It is a derivative of the thiazolopyrimidinone class of compounds1.

Synthesis Analysis

The synthesis of thiazolopyrimidinone derivatives, including “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, often involves cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄2. The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have also been investigated3.

Molecular Structure Analysis

The molecular structure of “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the InChI code: InChI=1S/C7H5ClN2OS/c8-4-5-3-6 (11)10-1-2-12-7 (10)9-5/h1-3H,4H24. This indicates the presence of a chloromethyl group attached to a thiazolopyrimidinone ring4.

Chemical Reactions Analysis

The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have been studied3. The replacement of the chlorine atom in the chloromethyl group through the action of piperidine and morpholine was also investigated3.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.65 g/mol1. It has a topological polar surface area of 58 Ų, indicating its polarity1. The compound has a complexity of 321, as computed by Cactvs 3.4.8.181.

Applications De Recherche Scientifique

Medicinal Chemistry

- Thiazolo[3,2-a]pyrimidines are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

- The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Antibacterial and Antitubercular Activities

- A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . These compounds were evaluated for their preliminary in vitro antibacterial activity against some Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis .

- Some compounds showed good antibacterial and antitubercular activities .

Antioxidant Activity

- A series of heterocyclic compounds containing thiazolo[3,2-a]pyrimidine analogues were synthesized and evaluated for their antioxidant activity .

- Some of these compounds showed significant antioxidant activity at 10 µg/mL . In particular, synthetic thiazolo[3,2-a]pyrimidines (VIIc–VIId) and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine (IXc–IXd) exhibited the highest antioxidant activity, comparable to that of standard vitamin C at a similar concentration .

Antifungal Activity

- These compounds were also evaluated for their antifungal activity . Thiazolo[3,2-a]pyrimidines (IVa–IVb) and (IVc–IVd) showed higher than 80% inhibition activity against C. arachidicola and P. infestans respectively .

- Thiazolo[3,2-a]pyrimidines (IVc–IVd) exhibited outstanding activity (> 90%) against G. zeae .

Anticancer Activity

- Thiazolo[3,2-a]pyrimidines have been contributed efficiently in the field of anticancer research as useful chemotherapeutic agents .

- The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Antitubercular Activity

- Thiazolo[3,2-a]pyrimidines are also known to exhibit antitubercular activity .

- A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . These compounds were screened for antitubercular activity against Mycobacterium tuberculosis .

Safety And Hazards

Specific safety and hazard information for “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is not readily available. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak6.

Orientations Futures

The future directions for research on “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and related compounds could involve further exploration of their antimicrobial and anticancer properties5. Additionally, the use of copper-catalyzed synthesis methods could be explored for the production of related compounds7.

Propriétés

IUPAC Name |

7-(chloromethyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-7-10-6-12(17)16-11(8-18-13(16)15-10)9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABSWUKDMJGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368266 | |

| Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

CAS RN |

85811-56-9 | |

| Record name | 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

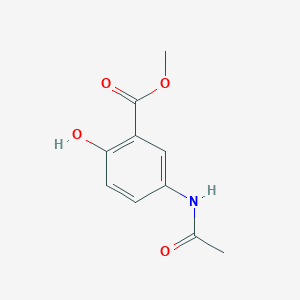

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)